molecular formula C14H16IN5S B15283811 N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine

N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine

Cat. No.: B15283811
M. Wt: 413.28 g/mol
InChI Key: NRKHNNAEJAOZKQ-UHFFFAOYSA-N
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Description

N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine typically involves multiple steps. The process begins with the preparation of the triazolo[3,4-b][1,3,4]thiadiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The iodophenyl group is introduced via electrophilic substitution reactions, and the final product is obtained by alkylation with N-ethyl ethanamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch processes .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit enzymes involved in DNA replication, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo[3,4-b][1,3,4]thiadiazole derivatives, such as:

Uniqueness

What sets N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine apart is its unique combination of the iodophenyl group and the triazolo[3,4-b][1,3,4]thiadiazole core. This structure imparts specific electronic and steric properties that enhance its biological activity and make it a valuable compound for research and development .

Properties

Molecular Formula

C14H16IN5S

Molecular Weight

413.28 g/mol

IUPAC Name

N-ethyl-N-[[6-(2-iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C14H16IN5S/c1-3-19(4-2)9-12-16-17-14-20(12)18-13(21-14)10-7-5-6-8-11(10)15/h5-8H,3-4,9H2,1-2H3

InChI Key

NRKHNNAEJAOZKQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=CC=C3I

Origin of Product

United States

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